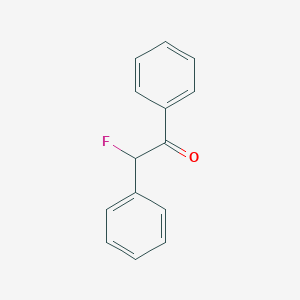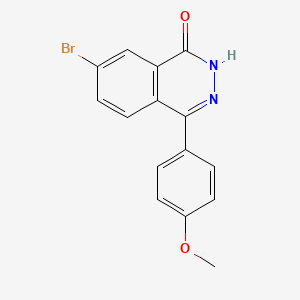
7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one is a synthetic organic compound that belongs to the phthalazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a methoxyphenyl group in its structure suggests that it might exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Introduction of a bromine atom to the phthalazinone core.
Methoxylation: Attachment of a methoxy group to the phenyl ring.
Cyclization: Formation of the phthalazinone ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially altering the methoxy group or the phthalazinone ring.
Reduction: Reduction reactions could target the bromine atom or other functional groups.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds in the phthalazinone family have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. This compound might exhibit similar activities.
Medicine
In medicine, it could be explored for its potential therapeutic effects. For example, it might be investigated for its ability to modulate specific biological pathways or targets.
Industry
Industrially, the compound could find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the bromine and methoxy groups could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-methoxyphenyl)phthalazin-1(2H)-one: Lacks the bromine atom, which might affect its reactivity and biological activity.
7-chloro-4-(4-methoxyphenyl)phthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
Uniqueness
The presence of both the bromine atom and the methoxyphenyl group in 7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one makes it unique. These functional groups could confer distinct reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H11BrN2O2 |
|---|---|
Peso molecular |
331.16 g/mol |
Nombre IUPAC |
7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)15(19)18-17-14/h2-8H,1H3,(H,18,19) |
Clave InChI |
ABRZCOSMGWKPIB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NNC(=O)C3=C2C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



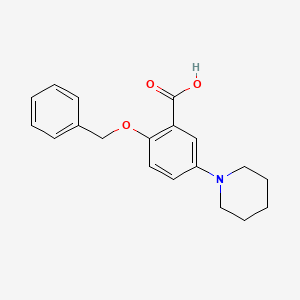
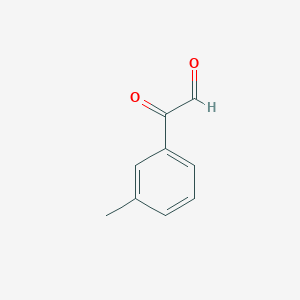

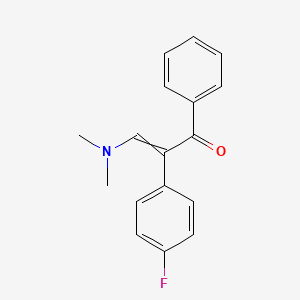
![6-nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B8675856.png)
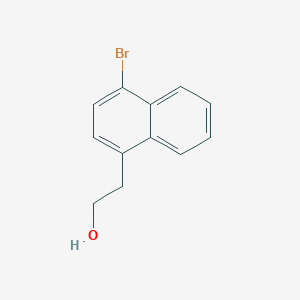

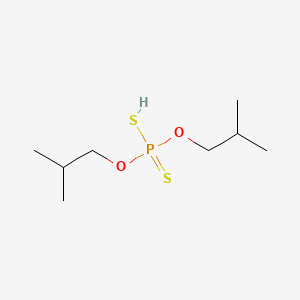


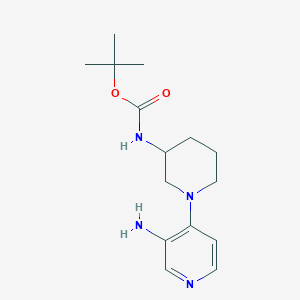
![(2R,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B8675906.png)
